![molecular formula C15H18ClNO3S B11012565 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide](/img/structure/B11012565.png)
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a thiolane ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Thiolane Ring: The phenoxy intermediate is then reacted with a thiolane derivative, such as 2-oxothiolane, under suitable conditions to introduce the thiolane ring.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine derivative to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, batch or continuous flow synthesis methods may be employed.
Purification and Isolation: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety, leading to the formation of corresponding alcohols.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or altering ion channel function. The exact pathways and molecular targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)butanamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)pentanamide: Similar structure but with a pentanamide moiety instead of butanamide.
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, thiolane ring, and butanamide moiety may result in unique reactivity and interactions with molecular targets.
Biological Activity
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClN2O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a chloro-substituted aromatic ring, a thiolane derivative, and a butanamide moiety.
Property | Value |
---|---|
Molecular Weight | 327.8 g/mol |
IUPAC Name | This compound |
InChI Key | VFPFSASBZOFDSJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCSC2=O |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including drug-resistant strains. The mechanism of action appears to involve inhibition of specific enzymes involved in bacterial metabolism or cell wall synthesis, similar to other compounds with structural similarities.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The proposed mechanism involves interaction with molecular targets such as enzymes or receptors that play crucial roles in cancer cell growth and survival. Further investigations are required to elucidate the specific pathways involved.
The exact mechanism of action for this compound is not fully understood but may involve:
- Enzyme Inhibition : Interaction with enzymes critical for cellular processes.
- Receptor Modulation : Binding to specific receptors that regulate cell growth.
- Disruption of Cell Membrane Integrity : Affecting the permeability and functionality of bacterial membranes.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its uniqueness and potential advantages.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(4-chloro-2-methylphenoxy)-N-(3-fluorophenyl)butanamide | C17H17ClFNO2 | Fluorine substitution |
N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)butanamide | C16H17ClN2O2 | Presence of an amino group |
4-(4-chloro-2-methylphenoxy)-N-(4-pyridinylmethyl)butanamide | C17H19ClN2O2 | Pyridine ring |
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 0.35 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity against both sensitive and resistant strains.
- Anticancer Potential : In experimental models, the compound showed significant cytotoxic effects on breast cancer cell lines, leading to a reduction in cell viability by over 50% at certain concentrations.
Properties
Molecular Formula |
C15H18ClNO3S |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2-oxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C15H18ClNO3S/c1-10-9-11(16)4-5-13(10)20-7-2-3-14(18)17-12-6-8-21-15(12)19/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,18) |
InChI Key |
VFPFSASBZOFDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.